3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide
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Overview
Description
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyrimidine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Anticancer Agents
Imidazo[1,2-a]pyrimidines have been evaluated to exhibit significant therapeutic potential linked to anticancer .
Cardiovascular Disease Treatment
Imidazo[1,2-a]pyrimidines have also been used in the treatment of cardiovascular diseases .
Antibacterial Agents
These compounds have been found to have antibacterial properties .
Antimicrobial Agents
Imidazo[1,2-a]pyrimidines have been used as antimicrobial agents .
Antifungal Agents
They have also been used as antifungal agents .
Antiviral Agents
Imidazo[1,2-a]pyrimidines have been evaluated to exhibit significant therapeutic potential linked to antiviral .
Anti-inflammatory Agents
These compounds have been found to have anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound 3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide belongs to the class of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are known to interact with various biological systems and are found in many drugs . They are particularly important due to their ability to bind with various living systems .
Mode of Action
Benzo[4,5]imidazo[1,2-a]pyrimidines, the class to which this compound belongs, have been found to inhibit protein kinase ck2 . This suggests that the compound might interact with its targets, possibly enzymes or proteins, leading to changes in their activity.
Biochemical Pathways
The compound’s interaction with its targets could affect various biochemical pathways. For instance, inhibition of protein kinase CK2 can impact a broad variety of cellular processes such as transcription, translation, cell cycle progression, cell survival, circadian rhythms, ion transport, and apoptosis .
Result of Action
The result of the compound’s action would depend on its interaction with its targets and the biochemical pathways it affects. For instance, if the compound inhibits protein kinase CK2, it could potentially affect cell survival and apoptosis , leading to molecular and cellular effects.
Future Directions
properties
IUPAC Name |
3,4-diethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-30-21-10-9-18(14-22(21)31-5-2)23(29)26-19-13-17(8-7-16(19)3)20-15-28-12-6-11-25-24(28)27-20/h6-15H,4-5H2,1-3H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPGJLKUCBAASB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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